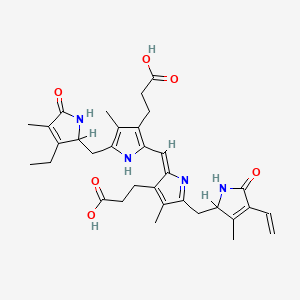
佐尼泊利
科学研究应用
左尼泊利因其心脏保护作用而被广泛研究。它已在心肌缺血再灌注损伤的动物模型中显示出减少心肌梗死面积和改善心脏功能的疗效。 此外,左尼泊利已被研究用于治疗急性心肌梗塞和其他心血管疾病 .
在药理学领域,左尼泊利是研究 NHE-1 在各种生理和病理过程中的作用的宝贵工具。 其高选择性和效力使其成为研究细胞内 pH 调节及其对细胞功能影响的理想候选者 .
作用机制
左尼泊利通过抑制钠-氢交换器同工型 1 (NHE-1) 发挥作用。NHE-1 在调节细胞内 pH 中起着至关重要的作用,通过将氢离子交换为细胞外钠离子来排出氢离子。在缺血条件下,NHE-1 变得过度活跃,导致细胞内酸中毒和钙超载。 通过抑制 NHE-1,左尼泊利阻止了这种有害的级联反应,从而保护心肌细胞免受缺血引起的损伤 .
类似化合物:
依尼泊利: 另一种具有类似心脏保护作用的 NHE-1 抑制剂。
卡里泊利: 一种著名的 NHE-1 抑制剂,因其心脏保护作用而被用于研究。
氨氯吡啉: 一种选择性较差的 NHE-1 抑制剂,具有额外的利尿作用 .
左尼泊利的独特性: 左尼泊利因其作为 NHE-1 抑制剂的高选择性和效力而脱颖而出。与依尼泊利和卡里泊利相比,它在减少心肌梗死面积方面显示出更高的疗效。 此外,其良好的药代动力学特征和高水溶性使其成为在临床环境中静脉注射的有希望的候选者 .
准备方法
合成路线和反应条件: 左尼泊利的合成涉及多个步骤,包括喹啉和吡唑环的形成,然后引入胍部分。一个关键步骤是形成吡唑环的环化反应,然后用环丙基进行官能化。
工业生产方法: 左尼泊利的工业生产通常涉及使用高纯度试剂和受控反应条件,以确保最终产品的稠度和质量。 该过程可能包括结晶和纯化步骤以达到所需的纯度水平 .
化学反应分析
反应类型: 左尼泊利经历了几种类型的化学反应,包括氧化、还原和水解。 主要的代谢途径涉及醛氧化酶催化的氧化,导致形成 2-氧代左尼泊利 .
常见试剂和条件:
氧化: 醛氧化酶催化,通常在氧气存在下。
还原: 可以在氢化条件下使用钯碳等催化剂。
水解: 涉及胍部分的裂解以形成羧酸衍生物
主要产物:
2-氧代左尼泊利: 主要的氧化代谢产物。
羧酸衍生物: 通过胍部分的水解形成
相似化合物的比较
Eniporide: Another NHE-1 inhibitor with similar cardioprotective properties.
Cariporide: A well-known NHE-1 inhibitor used in research for its cardioprotective effects.
Amiloride: A less selective NHE-1 inhibitor with additional diuretic properties .
Uniqueness of Zoniporide: Zoniporide stands out due to its high selectivity and potency as an NHE-1 inhibitor. It has shown greater efficacy in reducing myocardial infarct size compared to eniporide and cariporide. Additionally, its favorable pharmacokinetic profile and high aqueous solubility make it a promising candidate for intravenous administration in clinical settings .
属性
IUPAC Name |
5-cyclopropyl-N-(diaminomethylidene)-1-quinolin-5-ylpyrazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O/c18-17(19)22-16(24)12-9-21-23(15(12)10-6-7-10)14-5-1-4-13-11(14)3-2-8-20-13/h1-5,8-10H,6-7H2,(H4,18,19,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDXBRVCQGGKXJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=NN2C3=CC=CC4=C3C=CC=N4)C(=O)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0057883 | |
| Record name | Zoniporide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0057883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
241800-98-6 | |
| Record name | Zoniporide [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0241800986 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zoniporide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0057883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 241800-98-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZONIPORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8841R2UJPG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of Zoniporide?
A1: Zoniporide ([1-(quinolin-5-yl)-5-cyclopropyl-1H-pyrazole-4-carbonyl] guanidine) is a potent and selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE-1). [, , , ]
Q2: How does Zoniporide interact with NHE-1?
A2: While the precise binding site remains to be fully elucidated, Zoniporide is known to bind to NHE-1 and inhibit its activity, preventing the exchange of intracellular protons (H+) for extracellular sodium ions (Na+). [, , ]
Q3: What are the downstream effects of NHE-1 inhibition by Zoniporide?
A3: By inhibiting NHE-1, Zoniporide prevents intracellular sodium overload and subsequent calcium overload, which are detrimental consequences of ischemia and reperfusion injury. This ultimately helps preserve cellular function and reduce tissue damage. [, , , ]
Q4: What is the molecular formula and weight of Zoniporide?
A4: The molecular formula of Zoniporide is C18H17N5O, and its molecular weight is 319.36 g/mol. []
Q5: Is there any spectroscopic data available for Zoniporide?
A5: Several studies employed techniques like high-performance liquid chromatography coupled with mass spectrometry (HPLC/MS) [], solid-state nuclear magnetic resonance (ssNMR) spectroscopy [], and ultraviolet-visible diffuse reflectance (DFR) spectroscopy [] to characterize Zoniporide and its degradation products.
Q6: How does Zoniporide perform under different storage conditions?
A6: Zoniporide is susceptible to hydrolysis and forms two major degradants. [] Refrigerated or frozen storage is necessary to reach the target shelf life for a liquid formulation. [] Lyophilization with the addition of sorbitol as a stabilizer can improve stability. []
Q7: Does Zoniporide exhibit any catalytic properties?
A7: Zoniporide itself doesn't possess catalytic properties. It acts as an inhibitor of the NHE-1 enzyme. [, , ]
Q8: Have computational methods been used to study Zoniporide?
A8: Yes, docking studies using a human aldehyde oxidase (AO) homology model have been employed to rationalize the structure-metabolism relationship of Zoniporide and its analogs. []
Q9: How do computational studies contribute to understanding Zoniporide metabolism?
A9: Docking studies, combined with energy calculations, help predict the AO substrate properties of Zoniporide analogs. This can aid in mitigating AO-related metabolic liabilities during drug development. []
Q10: How do structural modifications affect Zoniporide's activity?
A10: Modifying the acylguanidine or quinoline moieties significantly affects AO-mediated metabolism, indicating their importance for binding. [] Replacing the cyclopropyl group on the pyrazole ring with other alkyl groups is tolerated. []
Q11: What strategies are employed to enhance Zoniporide's stability?
A11: Lyophilization, addition of sorbitol as a stabilizer, and storage at lower temperatures improve Zoniporide's stability by reducing hydrolysis. [, ]
Q12: How is Zoniporide metabolized in the body?
A12: Zoniporide is primarily metabolized by AO, with 2-oxozoniporide (M1) being the major metabolite. [, , ] Hydrolysis of the guanidine moiety also contributes to its metabolism, resulting in the metabolite M3. []
Q13: What are the primary routes of Zoniporide excretion?
A13: Zoniporide is primarily excreted through bile, with fecal excretion representing the major route. []
Q14: How does Zoniporide's pharmacokinetic profile differ between species?
A14: Significant interspecies differences exist in Zoniporide metabolism due to variations in AO activity. Dogs lack the AO pathway for M1 formation, while rats exhibit a higher M1 burden than humans. [, , ]
Q15: Has Zoniporide's pharmacokinetic profile been evaluated in humans?
A15: Yes, intravenous administration of radiolabeled Zoniporide in humans confirmed bile as the primary excretion route and identified AO as the major metabolic pathway. []
Q16: What in vitro models have been used to study Zoniporide's cardioprotective effects?
A16: Isolated perfused hearts (Langendorff model) [, ] and isolated cardiomyocytes [] subjected to ischemia-reperfusion injury demonstrate Zoniporide's cardioprotective effects, primarily through the reduction of infarct size.
Q17: What in vivo models have been used to evaluate Zoniporide?
A17: Various animal models have been employed, including:
- Rabbits: Open-chest and conscious models of myocardial ischemia-reperfusion. [, ]
- Rats: Models of ventricular fibrillation and resuscitation, [, , , , , , ] audiogenic seizures, [] and neurodegeneration. []
- Dogs: Models of cardiac arrest and resuscitation. []
- Pigs: Open-chest models of ventricular fibrillation and resuscitation [] and a model of orthotopic heart transplantation. []
Q18: What were the key findings of Zoniporide's efficacy in animal models of myocardial ischemia-reperfusion?
A18: Zoniporide consistently reduced infarct size, improved post-ischemic cardiac function, and attenuated the incidence of ventricular fibrillation in various animal models. [, , , , ]
Q19: Have any clinical trials been conducted with Zoniporide?
A19: A randomized, double-blind, placebo-controlled trial (GUARDIAN) investigated Zoniporide in high-risk patients undergoing vascular surgery. [] While the trial was stopped early due to futility, it provided valuable insights into Zoniporide's pharmacokinetics and pharmacodynamics in a clinical setting.
Q20: Did Zoniporide administration affect hemodynamics in preclinical models?
A21: In preclinical studies, Zoniporide did not show adverse effects on hemodynamic parameters like mean arterial pressure, heart rate, and rate pressure product. []
Q21: What biomarkers have been used to assess Zoniporide's efficacy?
A22: Studies have utilized biomarkers like plasma cytochrome c levels (a marker of mitochondrial injury) [] and lactate levels (a marker of anaerobic metabolism) [, ] to assess Zoniporide's protective effects in cardiac arrest models.
Q22: What analytical techniques are commonly used to quantify Zoniporide and its metabolites?
A23: High-performance liquid chromatography coupled with mass spectrometry (HPLC/MS) is the predominant technique for quantifying Zoniporide and its metabolites in biological samples. [, ]
Q23: What factors affect Zoniporide's dissolution and solubility?
A24: The presence of sorbitol, used as a stabilizer in lyophilized formulations, can influence Zoniporide's dissolution and solubility. []
Q24: Does Zoniporide affect the activity of other drug-metabolizing enzymes?
A25: While Zoniporide is primarily metabolized by AO, there is limited information available regarding its potential to induce or inhibit other drug-metabolizing enzymes. [, ]
Q25: What is the significance of Zoniporide in the context of NHE-1 inhibitors?
A27: Zoniporide represents a novel class of potent and selective human NHE-1 inhibitors. [] While its development as a cardioprotective drug was halted, it provided valuable insights into NHE-1 biology and spurred further research on NHE-1 inhibitors for various therapeutic areas.
Q26: How has Zoniporide research fostered cross-disciplinary collaboration?
A28: The investigation of Zoniporide has involved collaboration across various disciplines, including cardiology, pharmacology, medicinal chemistry, and computational chemistry. This highlights the interdisciplinary nature of drug discovery and development. [, ]
Q27: What are the potential applications of Zoniporide beyond cardiology?
A29: Research suggests potential applications of Zoniporide in areas like taste perception, [] cancer biology, [] and viral infections. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


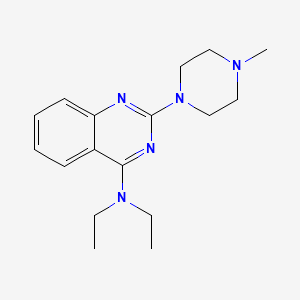
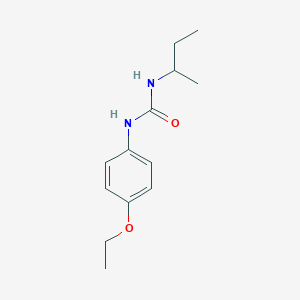

![[(3R,4R,6R)-3,4-dihydroxy-6-methyl-5-oxooxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B1240160.png)
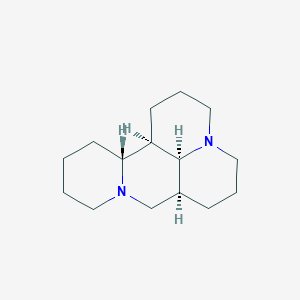
![3-methyl-N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-1-phenyl-6-pyridin-3-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B1240162.png)
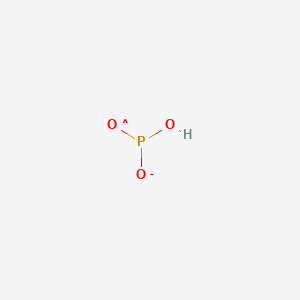
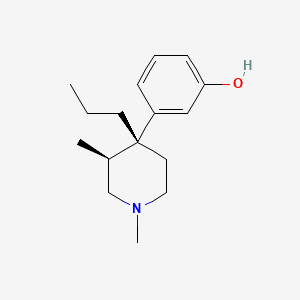
![2-[(n-Butoxycarbonylmethyl)sulfinyl]thiazolo[5,4-b]pyridine](/img/structure/B1240166.png)
![(3S,4S)-5-cyclohexyl-3-hydroxy-N-(2-morpholin-4-ylethyl)-4-[[(2S)-2-[[(2R)-4-morpholin-4-yl-2-(naphthalen-1-ylmethyl)-4-oxobutanoyl]amino]-3-(1,3-thiazol-4-yl)propanoyl]amino]pentanamide](/img/structure/B1240167.png)
![N-[5-(diethylsulfamoyl)-2-(4-morpholinyl)phenyl]-2-oxo-1-benzopyran-3-carboxamide](/img/structure/B1240171.png)

